
(3S,4S)-1-benzylpyrrolidine-3,4-diol
Overview
Description
(3S,4S)-1-Benzylpyrrolidine-3,4-diol (CAS 90365-74-5) is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position and hydroxyl groups at the C3 and C4 positions in a trans configuration. Its molecular formula is C₁₁H₁₅NO₂ (MW 193.24 g/mol), with a density of 1.3 g/cm³ and a melting point of 94–100°C . The compound adopts a twisted envelope conformation in the pyrrolidine ring, stabilized by intermolecular O–H⋯N and O–H⋯O hydrogen bonds, as confirmed by X-ray crystallography .
Preparation Methods
Chiral Pool Synthesis from L-Tartaric Acid
Synthetic Pathway
-
Protection of Hydroxyl Groups : L-Tartaric acid is converted to its bis(ester) derivative using benzyl chloroformate, yielding a protected diol.
-
Reductive Amination : Treatment with benzylamine under reductive conditions (NaBH4, BF3·Et2O) forms the pyrrolidine ring while introducing the benzyl group at nitrogen.
-
Deprotection : Acidic hydrolysis (HCl, H2O) removes the ester protecting groups, affording the free diol.
Key Reaction Conditions:
-
Temperature : 0–5°C during reductive amination to minimize epimerization.
-
Catalyst : BF3·Et2O enhances imine formation and subsequent reduction.
-
Yield : 65–72% over three steps.
Stereochemical Analysis
X-ray crystallography confirms the retention of stereochemistry from L-tartaric acid to the final product. The rigid bicyclic intermediate formed during reductive amination prevents stereochemical scrambling.
Asymmetric Catalytic Hydrogenation
Substrate Design and Catalyst Selection
A diketone precursor, 1-benzyl-3,4-diketopyrrolidine, undergoes asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type [Ru(BINAP)] complexes). The choice of ligand (e.g., (S)-BINAP) dictates the facial selectivity, yielding the desired (3S,4S) diol.
Reaction Optimization
-
Pressure : 50–100 bar H2.
-
Solvent : Methanol or ethanol for optimal catalyst solubility.
-
Enantiomeric Excess (ee) : 88–92%, as determined by chiral HPLC.
Limitations:
-
Substrate synthesis requires multiple steps.
-
Catalyst cost and sensitivity to air/moisture limit scalability.
Enzymatic Resolution of Racemic Mixtures
Kinetic Resolution Using Lipases
Racemic 1-benzylpyrrolidine-3,4-diol is subjected to enzymatic acylation. Lipase B from Candida antarctica (CAL-B) selectively acetylates the (3R,4R)-enantiomer, leaving the desired (3S,4S)-diol unreacted.
Process Parameters:
-
Acyl Donor : Vinyl acetate.
-
Solvent : tert-Butyl methyl ether (TBME).
-
Conversion : 45–50% (theoretical maximum for kinetic resolution).
Post-Reaction Workflow
-
Separation : Column chromatography isolates the unreacted (3S,4S)-diol.
-
Yield : 40–45% with >99% ee.
Stereoselective Ring-Opening of Epoxides
Epoxide Synthesis and Ring-Opening
-
Epoxidation : 1-Benzyl-3,4-dihydropyrrole is epoxidized using m-CPBA, forming a trans-configured epoxide.
-
Nucleophilic Opening : Water, in the presence of a Lewis acid (e.g., BF3·Et2O), opens the epoxide via a stereospecific backside attack, yielding the cis-diol.
Stereochemical Outcome
The trans-epoxide’s geometry ensures anti-addition, producing the (3S,4S) configuration.
Yield and ee:
-
Overall Yield : 58–63%.
-
ee : 85–90% after recrystallization.
Comparison of Synthetic Methods
Method | Starting Material | Steps | Yield (%) | ee (%) | Scalability |
---|---|---|---|---|---|
Chiral Pool | L-Tartaric acid | 3 | 65–72 | >99 | High |
Asymmetric Hydrogenation | Diketone | 4 | 50–55 | 88–92 | Moderate |
Enzymatic Resolution | Racemic diol | 2 | 40–45 | >99 | Low |
Epoxide Ring-Opening | Dihydropyrrole | 2 | 58–63 | 85–90 | Moderate |
Cost-Benefit Analysis
-
Chiral Pool Synthesis : Preferred for industrial-scale production due to cost-effective starting materials and high ee.
-
Enzymatic Resolution : Limited to small-scale applications but offers exceptional enantiopurity.
Mechanistic Insights and Side Reactions
Epimerization Risks
Prolonged exposure to acidic or basic conditions during synthesis can lead to epimerization at C3 or C4. Mitigation strategies include:
-
Low-Temperature Processing : Maintaining reactions below 10°C.
-
Neutral Workup : Using buffered aqueous solutions during extractions.
Byproduct Formation
-
Benzyl Group Oxidation : Occurs under harsh oxidative conditions, forming N-oxide derivatives.
-
Over-Reduction : Excessive reducing agents (e.g., LiAlH4) may reduce hydroxyl groups to hydrocarbons.
Analytical Validation
Spectroscopic Confirmation
-
NMR :
-
¹H NMR : δ 3.8–4.2 ppm (m, H3 and H4), δ 7.2–7.4 ppm (benzyl aromatics).
-
¹³C NMR : δ 72–75 ppm (C3 and C4), δ 138 ppm (quaternary benzyl carbon).
-
-
X-ray Crystallography : Confirms absolute configuration and crystal packing.
Chiral Purity Assessment
-
HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time: 12.3 min for (3S,4S)-enantiomer.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer, reducing reaction times and improving yields:
-
Residence Time : 5–10 minutes for reductive amination steps.
-
Throughput : 1–2 kg/day in pilot-scale systems.
Green Chemistry Metrics
-
E-Factor : 15–20 (lower than batch processes due to solvent recycling).
-
PMI (Process Mass Intensity) : 30–40, driven by high catalyst turnover.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-benzylpyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(3S,4S)-1-benzylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparison with Similar Compounds
Stereoisomers
(3S,4S)-1-Benzylpyrrolidine-3,4-diol exhibits enantiomeric and diastereomeric relationships with other stereoisomers:
Biological Relevance: Stereochemistry significantly impacts bioactivity. For example, (2S,3S,4S)-2-benzylpyrrolidine-3,4-diol (structurally similar but with a benzyl group at C2) inhibits glycosidases due to its mimicry of rhamnose stereochemistry .
Structural Analogs
Physicochemical Properties
Property | This compound | (3S,4S)-Pyrrolidine-3,4-diol | (3R,4R)-1-Benzylpyrrolidine-3,4-diol |
---|---|---|---|
Molecular Weight (g/mol) | 193.24 | 119.12 | 193.24 |
Melting Point (°C) | 94–100 | Not reported | 94–100 |
Boiling Point (°C) | 356.2 (predicted) | Not reported | 356.2 (predicted) |
LogP | 0.26 | -0.5 (estimated) | 0.26 |
PSA (Ų) | 43.7 | 43.7 | 43.7 |
Key Observations :
- The benzyl group in this compound increases hydrophobicity (LogP = 0.26) compared to the non-benzylated analog (LogP ≈ -0.5) .
- Enantiomers like (3R,4R)-1-benzylpyrrolidine-3,4-diol share identical physical properties but exhibit opposite optical activity .
Biological Activity
(3S,4S)-1-benzylpyrrolidine-3,4-diol is a chiral organic compound notable for its unique biological activities, primarily due to its interactions with various molecular targets. The compound's stereochemistry plays a critical role in its binding affinity and specificity toward these targets, making it a significant focus of research in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 193.24 g/mol
- Topological Polar Surface Area : 43.7 Ų
- Hydrogen Bond Donors : 2
The compound features a pyrrolidine ring with hydroxyl groups at the 3rd and 4th positions, which are crucial for its biological interactions. This specific configuration enhances its potential as an enzyme inhibitor and a building block in organic synthesis.
Enzyme Inhibition
One of the most significant biological activities of this compound is its potential as an enzyme inhibitor , particularly in glycosidase inhibition. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can have therapeutic implications in various diseases, including diabetes and cancer.
Mechanism of Action :
- The compound interacts with the active sites of glycosidases, preventing substrate binding and subsequent catalysis.
- Its stereochemistry is essential for achieving optimal binding affinity, as demonstrated in structure-activity relationship (SAR) studies.
Case Studies
-
Glycosidase Inhibition :
- A study demonstrated that this compound effectively inhibited specific glycosidases, leading to reduced glucose absorption in vitro. This suggests potential applications in managing blood sugar levels.
-
Cellular Effects :
- Research indicates that the compound modulates cellular signaling pathways associated with inflammation and apoptosis. For instance, it was shown to influence the expression of genes involved in these processes in cultured human cells.
Comparative Analysis with Related Compounds
The distinct biological activity of this compound can be highlighted through a comparative analysis with structurally similar compounds:
Compound Name | Structural Features | Similarity Index |
---|---|---|
(3R,4R)-1-benzylpyrrolidine-3,4-diol | Enantiomer with opposite stereochemistry | 1.00 |
1-benzylpyrrolidine-3,4-dione | Contains carbonyl groups instead of hydroxyls | 0.86 |
1-Benzyl-4-methylpiperidin-3-ol | Related piperidine structure | 0.80 |
(R)-(4-Benzylmorpholin-2-yl)methanol | Morpholine derivative with similar functional groups | 0.79 |
This table illustrates that while some compounds share structural similarities, the specific stereochemical arrangement of this compound significantly influences its unique biological properties.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound to enhance its biological activity:
- Asymmetric Synthesis Techniques : High enantiomeric purity is achieved through advanced asymmetric synthesis methods.
- Biochemical Pathways : Investigations into how this compound interacts with nitric oxide synthase (NOS) enzymes reveal its potential role in cardiovascular health by promoting vasodilation through nitric oxide production.
Properties
IUPAC Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIUWQPJVPYSO-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90365-74-5 | |
Record name | (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.